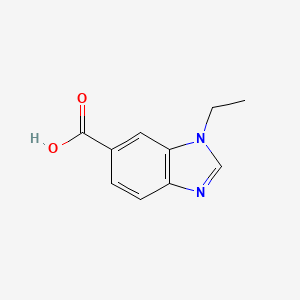
(3-Bromo-2-methylprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Br. It is also known by other names such as 3-Bromo-2-methyl-1-phenyl-propene and trans-2-methyl-cinnamyl bromide . This compound is characterized by the presence of a bromine atom attached to a methylprop-1-en-1-yl group, which is further connected to a benzene ring.
Vorbereitungsmethoden
The synthesis of (3-Bromo-2-methylprop-1-en-1-yl)benzene typically involves the bromination of 2-methylprop-1-en-1-ylbenzene. One common method includes the reaction of 4-bromotoluene with oxalic acid and methylallyl bromide under reflux conditions . The reaction mixture is then subjected to distillation and purification steps to obtain the desired product with a high yield.
Analyse Chemischer Reaktionen
(3-Bromo-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-methylprop-1-en-1-yl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules. The compound’s effects are mediated through pathways involving these reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-2-methylprop-1-en-1-yl)benzene can be compared with similar compounds such as:
1-Bromo-2-(1-methylpropyl)benzene: This compound has a similar structure but differs in the position of the bromine atom and the alkyl group.
(1-Bromo prop-1-en-1-yl)benzene: This compound has a similar bromine and alkene group but lacks the methyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.
Eigenschaften
Molekularformel |
C10H11Br |
|---|---|
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
[(E)-3-bromo-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11Br/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChI-Schlüssel |
YDZSYRFPGNMHHZ-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/CBr |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)


![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)

![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)





![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
